molecular formula C27H31ClN2O3 B15009005 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-cyclooctylacetamide

2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-cyclooctylacetamide

Cat. No.: B15009005
M. Wt: 467.0 g/mol
InChI Key: SYSUTSLCKTZTMB-UHFFFAOYSA-N
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Description

2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-CYCLOOCTYLACETAMIDE is a synthetic organic compound belonging to the class of indole derivatives This compound is characterized by the presence of a chlorobenzoyl group, a methoxy group, and a cyclooctylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-CYCLOOCTYLACETAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of the Chlorobenzoyl Group: The indole core is then acylated with 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Methoxylation: The methoxy group is introduced via methylation using methyl iodide and a base like potassium carbonate.

    Cyclooctylacetamide Formation: Finally, the cyclooctylacetamide moiety is attached through an amide coupling reaction using cyclooctylamine and an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl group in the chlorobenzoyl moiety, converting it to a hydroxyl group.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-CYCLOOCTYLACETAMIDE has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-CYCLOOCTYLACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOLE-3-ACETIC ACID: Shares a similar indole core and chlorobenzoyl group but differs in the acetic acid moiety.

    2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-HYDROXYACETAMIDE: Similar structure but with a hydroxyacetamide group instead of a cyclooctylacetamide group.

Uniqueness: The presence of the cyclooctylacetamide moiety in 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-CYCLOOCTYLACETAMIDE imparts unique steric and electronic properties, potentially enhancing its interaction with specific molecular targets and improving its pharmacokinetic profile.

Properties

Molecular Formula

C27H31ClN2O3

Molecular Weight

467.0 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-cyclooctylacetamide

InChI

InChI=1S/C27H31ClN2O3/c1-18-23(17-26(31)29-21-8-6-4-3-5-7-9-21)24-16-22(33-2)14-15-25(24)30(18)27(32)19-10-12-20(28)13-11-19/h10-16,21H,3-9,17H2,1-2H3,(H,29,31)

InChI Key

SYSUTSLCKTZTMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4CCCCCCC4

Origin of Product

United States

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